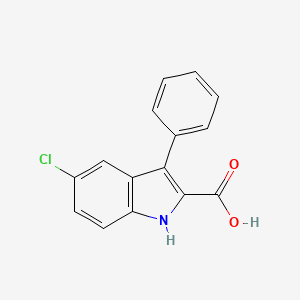

5-chloro-3-phenyl-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-3-phenyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)13(14(17-12)15(18)19)9-4-2-1-3-5-9/h1-8,17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRNPWUZAVBEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377326 | |

| Record name | 5-chloro-3-phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21139-31-1 | |

| Record name | 5-chloro-3-phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The indole nucleus is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of this target molecule makes it a valuable intermediate in drug discovery programs targeting a range of disorders, including inflammation, central nervous system ailments, and cancer.[1] This document explores established synthetic routes, such as the Fischer and Reissert indole syntheses, alongside modern variations. Detailed experimental protocols, mechanistic insights, and comparative analysis of these methods are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for its efficient synthesis and application.

Introduction: The Significance of Substituted Indole-2-Carboxylic Acids

The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals.[2] The indole-2-carboxylic acid moiety, in particular, serves as a crucial building block for more complex molecules.[3] Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[4][5] The title compound, this compound, with its specific substitution at the 2, 3, and 5 positions, presents a unique scaffold for the development of novel therapeutic agents. The chloro-substituent at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, while the phenyl group at the 3-position is critical for various medicinal chemistry applications.[6]

Key Synthetic Strategies

The synthesis of polysubstituted indoles like this compound can be approached through several classical and modern synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and overall efficiency.

2.1. Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a venerable and widely used method for constructing the indole ring.[7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[7][8]

Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A[9][9]-sigmatropic rearrangement, followed by the loss of ammonia, leads to the aromatic indole core.[7][8]

Application to this compound: A plausible route involves the reaction of 4-chlorophenylhydrazine with a phenyl-substituted α-ketoacid or its ester, such as ethyl benzoylacetate.

Workflow: Fischer Indole Synthesis Approach

Caption: Fischer Indole Synthesis Workflow

A significant modification that often precedes the Fischer cyclization is the Japp-Klingemann reaction . This reaction is used to synthesize the necessary hydrazone intermediate from β-keto-acids or β-keto-esters and aryl diazonium salts.[10] This two-step approach, coupling the Japp-Klingemann reaction with the Fischer indole synthesis, provides a versatile route to indole-2-carboxylates.[11]

2.2. Reissert Indole Synthesis

The Reissert indole synthesis offers an alternative pathway, particularly for the synthesis of indole-2-carboxylic acids.[12][13] This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a base, followed by reductive cyclization of the resulting o-nitrophenylpyruvate.[12][13][14]

Mechanism: The initial step is a base-catalyzed condensation to form an α-keto ester. Subsequent reduction of the nitro group to an amine is followed by intramolecular cyclization and dehydration to yield the indole-2-carboxylic acid.[12][15]

Workflow: Reissert Indole Synthesis

Caption: Reissert Indole Synthesis Workflow

2.3. Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is a method for preparing 2-aryl-indoles by reacting an α-bromoacetophenone with an excess of an aniline derivative.[16] While historically significant, this method often requires harsh reaction conditions and can result in low yields and poor regioselectivity.[16]

Mechanism: The reaction proceeds through the initial formation of an α-arylamino ketone intermediate, which then undergoes electrophilic cyclization onto the aniline ring, followed by aromatization to form the indole.[16]

Application to this compound: This method is not directly applicable for the synthesis of the target molecule due to the substitution pattern. However, it is a fundamental reaction in indole chemistry.

2.4. Modern Synthetic Approaches

More contemporary methods often provide milder reaction conditions and greater functional group tolerance. A documented synthesis of the ethyl ester of the target compound, ethyl 5-chloro-3-phenylindole-2-carboxylate, utilizes a reductive cyclization approach.[17]

Detailed Experimental Protocols

The following protocols are based on established literature procedures and provide a practical guide for the synthesis of this compound and its ethyl ester.

3.1. Synthesis of Ethyl 5-chloro-3-phenylindole-2-carboxylate via Reductive Cyclization[17]

This procedure involves two main steps: the formation of an oxalamic acid ethyl ester intermediate, followed by a reductive cyclization.

Step A: Synthesis of N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester

-

Reaction Setup: In a two-necked, round-bottomed flask equipped with a magnetic stirrer, gas inlet, and dropping funnel, purge with argon.

-

Reagents: Charge the flask with 2-amino-5-chlorobenzophenone (60 mmol), dichloromethane (100 mL), and pyridine (20 mL).

-

Addition: Cool the mixture to 0°C in an ice bath. Add a solution of ethyl oxalyl chloride (70.3 mmol) in dichloromethane (20 mL) dropwise over 45 minutes.

-

Reaction: Stir the resulting suspension for an additional 1.5 hours at room temperature.

-

Work-up: Add a saturated aqueous solution of sodium bicarbonate (40 mL) dropwise and stir the biphasic mixture for 1.5 hours until gas evolution ceases. Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic phases, wash with water (50 mL), dry over sodium sulfate, filter, and evaporate the solvent.

Step B: Synthesis of Ethyl 5-chloro-3-phenylindole-2-carboxylate

-

Reaction Setup: In an oven-dried, two-necked, round-bottomed flask equipped with a magnetic stirrer, glass stopper, and reflux condenser connected to an argon line, flush with argon.

-

Reagents: Charge the flask with N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester (40 mmol), titanium(III) chloride (80 mmol), zinc dust (160 mmol), and ethylene glycol dimethyl ether (DME) (250 mL).

-

Reaction: Heat the mixture to reflux for 3 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite. Wash the filter cake with DME.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in toluene and wash with saturated aqueous sodium bicarbonate. Dry the organic layer over sodium sulfate, filter, and concentrate. The product crystallizes upon standing. Collect the precipitated needles by filtration, wash with cold hexane, and dry under reduced pressure. A second crop can be obtained by recrystallizing the residue from the filtrate.

3.2. Hydrolysis to this compound

The final step to obtain the target carboxylic acid is the hydrolysis of the corresponding ethyl ester.

-

Reaction Setup: Dissolve ethyl 5-chloro-3-phenylindole-2-carboxylate in a suitable solvent mixture, such as ethanol and water.

-

Reagents: Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted ester.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid, such as hydrochloric acid, until the product precipitates.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry to afford this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance |

| This compound | C₁₅H₁₀ClNO₂ | 271.70 | Solid |

| Ethyl 5-chloro-3-phenylindole-2-carboxylate | C₁₇H₁₄ClNO₂ | 315.75 | Pale-yellow needles[17] |

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step sequence involving the formation of an N-acylated aminobenzophenone intermediate followed by a reductive cyclization to form the indole core, and subsequent hydrolysis of the resulting ester. While classical methods like the Fischer indole synthesis provide a conceptual framework, the modern reductive cyclization approach offers a practical and well-documented route to this valuable medicinal chemistry intermediate. The protocols and mechanistic insights provided in this guide are intended to facilitate the successful synthesis and further exploration of this important class of compounds in drug discovery and development.

References

- 1. This compound [myskinrecipes.com]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 21139-31-1 | Benchchem [benchchem.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 13. Reissert_indole_synthesis [chemeurope.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 17. pittelkow.kiku.dk [pittelkow.kiku.dk]

physical and chemical properties of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid

An in-depth technical guide to the physical, chemical, and biological properties of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, prepared for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a versatile heterocyclic compound that serves as a critical building block in medicinal chemistry and organic synthesis. Its indole scaffold, functionalized with a chloro group, a phenyl ring, and a carboxylic acid, provides a unique platform for developing novel therapeutic agents. This document provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance, particularly as a scaffold for enzyme inhibitors.

Physical and Chemical Properties

The core physical and chemical characteristics of this compound are fundamental to its application in research and development. While extensive experimental data for this specific molecule is not compiled in a single source, properties can be reliably inferred from public chemical databases and studies on analogous structures.

Table 1: Core Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 21139-31-1 | [1][2] |

| Molecular Formula | C₁₅H₁₀ClNO₂ | [1][3] |

| Molecular Weight | 271.70 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid (inferred) | [4] |

| Density (Computed) | 1.417 g/cm³ | [] |

| Solubility | Insoluble in water; Soluble in alcohols (inferred) | [4] |

| Storage | Room Temperature |[3] |

For context, the melting points of several functionalized derivatives based on the 5-chloro-indole core are presented below. These values highlight how modifications to the parent structure influence its physical properties.

Table 2: Melting Points of Selected 5-Chloro-Indole Derivatives

| Compound Name | Molecular Formula | Melting Point (°C) |

|---|---|---|

| 5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid | C₁₈H₁₇ClN₂O₂ | 192-193 |

| 5-Chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylic acid | C₂₂H₂₄ClN₃O₂ | 189-190 |

| Ethyl 5-chloro-3-((4-(2-methylpyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate | C₂₅H₃₀ClN₃O₂ | 158-160 |

| 5-Chloro-3-hydroxy-1-phenyl-1H-indole-2-carboxylic acid methyl ester | C₁₆H₁₂ClNO₃ | 170-173 |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry methodologies. The Fischer indole synthesis is a foundational method for creating the core indole ring system.

General Synthetic Workflow

The overall process from starting materials to a final, characterized compound follows a logical progression. This workflow is applicable for the synthesis of the title compound and its subsequent derivatives for screening and development.

Protocol 1: Fischer Indole Synthesis of the Core Structure

This protocol outlines the synthesis of a 2,3-disubstituted 5-chloro-indole, which is the precursor to the final carboxylic acid.[6]

-

Materials : 4-Chlorophenylhydrazine hydrochloride, a suitable ketone (e.g., ethyl benzoylacetate), and an acid catalyst (e.g., glacial acetic acid, polyphosphoric acid).[6]

-

Procedure :

-

Combine 4-chlorophenylhydrazine hydrochloride (1.0 eq) and the ketone (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid.

-

Heat the mixture to form the phenylhydrazone intermediate. Monitor the reaction via Thin Layer Chromatography (TLC).

-

Add the acid catalyst to the phenylhydrazone solution.

-

Heat the reaction mixture under reflux (temperatures can range from 80°C to 140°C depending on the catalyst) for 2-12 hours until TLC indicates the consumption of the intermediate.

-

Cool the reaction mixture and pour it into ice-water to precipitate the crude indole product.

-

Filter the solid, wash with water, and dry under vacuum. The product is typically an ester derivative of this compound.

-

Protocol 2: Saponification to the Carboxylic Acid

This protocol describes the hydrolysis of the ester intermediate to yield the final carboxylic acid.[7]

-

Materials : Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate, ethanol, and 5% aqueous sodium hydroxide (NaOH).

-

Procedure :

-

Dissolve the indole ester (1.0 eq) in ethanol.

-

Add the 5% NaOH solution (approx. 5 eq) to the mixture.

-

Heat the reaction mixture with stirring (e.g., 40°C) overnight.

-

Remove the ethanol under reduced pressure.

-

Take the residue up in water and acidify with a suitable acid (e.g., 1M HCl) to a pH of ~3-4.

-

The carboxylic acid product will precipitate out of the solution.

-

Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum.

-

Protocol 3: Product Characterization

The structure and purity of the synthesized compound must be confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra should be acquired to confirm the chemical structure. The characteristic indole N-H proton signal typically appears as a broad singlet downfield (>10 ppm).[8]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate molecular weight.[8]

-

Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the N-H stretch of the indole (~3300 cm⁻¹), and the C=O stretch of the carboxyl group (~1700 cm⁻¹).[8]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the final compound.

Biological Activity and Applications

This compound is primarily valued as a key intermediate for synthesizing biologically active molecules.[9] Its derivatives have shown significant potential across several therapeutic areas.

-

Anti-Cancer Agents : The scaffold is instrumental in developing potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3] Derivatives have demonstrated inhibitory activity against both wild-type EGFR and clinically relevant mutants like T790M, which is associated with drug resistance in non-small-cell lung cancer.[7]

-

Anti-Inflammatory Agents : The indole core is a well-known pharmacophore in anti-inflammatory drugs. This compound serves as a starting point for creating molecules that may target enzymes or receptors involved in inflammatory pathways.[3]

-

Antimicrobial Research : Researchers have used this acid to synthesize novel compounds with antimicrobial, antitubercular, and antioxidant properties.[10]

-

Antiparasitic Agents : Carboxamide derivatives of the related 5-chloro-1H-indole-2-carboxylic acid have been optimized for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11][12]

Signaling Pathway Visualization: EGFR Inhibition

Derivatives of this compound have been specifically designed as inhibitors of the EGFR signaling pathway, which is a critical driver in many cancers.[7] The diagram below illustrates this pathway and the point of therapeutic intervention.

Upon binding of a ligand (e.g., EGF), EGFR dimerizes and auto-phosphorylates, activating downstream pathways like the Ras-Raf-MEK-ERK cascade. This ultimately leads to gene transcription that promotes cell proliferation and survival. Indole-2-carboxylic acid derivatives act as ATP-competitive inhibitors at the intracellular tyrosine kinase domain of EGFR, blocking this signaling cascade.[7]

References

- 1. This compound | C15H10ClNO2 | CID 2764152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 21139-31-1 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-chloro-3-phenyl-1H-indole-2-carboxylic acid

CAS Number: 21139-31-1

Authored for: Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Abstract

5-chloro-3-phenyl-1H-indole-2-carboxylic acid is a halogenated indole derivative that has garnered significant interest in medicinal chemistry.[1] It serves as a versatile and crucial building block in the synthesis of a wide array of biologically active compounds.[2] Its rigid, planar structure, featuring a chloro-substituent and a phenyl group, provides a strategic scaffold for developing novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, synthesis methodologies, and its pivotal role as a precursor in the development of targeted therapies, including anticancer agents and enzyme inhibitors.[1][2][3] Detailed experimental protocols and pathway visualizations are included to support ongoing research and development efforts.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are critical for its application in chemical synthesis and drug design. These properties define its reactivity, solubility, and characterization.

| Property | Value | Source |

| CAS Number | 21139-31-1 | [4] |

| Molecular Formula | C₁₅H₁₀ClNO₂ | [3][4] |

| Molecular Weight | 271.70 g/mol | [3][4] |

| Melting Point | 230-232 °C | [5] |

| Boiling Point (Predicted) | 500.7 ± 50.0 °C | [5] |

| Density (Predicted) | 1.417 g/cm³ | [] |

| IUPAC Name | This compound | [4] |

| InChI Key | WQRNPWUZAVBEBC-UHFFFAOYSA-N | [4][] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry reactions. A common and effective method is the Fischer indole synthesis.

Representative Synthesis: Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone. For the title compound, a common precursor is ethyl 2-oxo-2-phenylacetate which reacts with (4-chlorophenyl)hydrazine. The resulting hydrazone undergoes cyclization under acidic conditions, followed by hydrolysis of the ester to yield the carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-((4-chlorophenyl)hydrazono)-2-phenylacetate

-

Dissolve (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

-

Add sodium acetate (1.64 g, 20 mmol) to the solution and stir until a clear solution is obtained, forming the free hydrazine base in situ.

-

To this solution, add ethyl 2-oxo-2-phenylacetate (1.78 g, 10 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours. A yellow precipitate of the hydrazone will form.

-

Collect the precipitate by vacuum filtration, wash with cold ethanol/water (1:1), and dry under vacuum to yield the hydrazone intermediate.

Step 2: Cyclization to Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

-

Prepare a solution of polyphosphoric acid (PPA) (20 g) and heat to 80°C in a round-bottom flask.

-

Add the dried hydrazone from Step 1 (3.17 g, 10 mmol) portion-wise to the hot PPA with vigorous stirring.

-

After the addition is complete, raise the temperature to 100-110°C and maintain for 1 hour. The color of the mixture will darken.

-

Carefully pour the hot reaction mixture onto crushed ice (100 g).

-

The crude indole ester will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

-

Purify the crude product by recrystallization from ethanol to obtain the pure ethyl ester.

Step 3: Hydrolysis to this compound

-

Suspend the purified ethyl ester (2.99 g, 10 mmol) in ethanol (30 mL).

-

Add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (10 mL).

-

Reflux the mixture for 3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 2-3 with 2M hydrochloric acid.

-

The carboxylic acid will precipitate as a solid. Collect the product by filtration, wash with cold water, and dry in a vacuum oven at 60°C.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound via Fischer Indole Synthesis.

Applications in Research and Drug Development

This indole derivative is a valuable scaffold in medicinal chemistry, primarily serving as an intermediate for synthesizing compounds with potential therapeutic applications in oncology, infectious diseases, and neurology.[1][2][3]

Anticancer Agents: EGFR Inhibitors

A significant application of this molecule is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a key target in oncology, and its mutation or overexpression is linked to various cancers.[7] Researchers have used this compound to create novel indole-2-carboxamides.[7] These derivatives have shown potent inhibitory activity against both wild-type EGFR (EGFRWT) and clinically relevant mutant forms like EGFRT790M, which confers resistance to first-generation inhibitors.[7] The indole core acts as a hinge-binding motif, while the carboxylic acid provides a handle for introducing various side chains to optimize potency and selectivity.[8]

Antimicrobial Agents

Derivatives synthesized from this compound have been investigated for their antimicrobial properties. Studies have reported the synthesis of novel compounds, such as pyrano[2,3-b]quinoline derivatives, which were screened for antibacterial, antifungal, and antituberculosis activities.[9][10] The indole nucleus is a common feature in many natural and synthetic antimicrobial agents, and modifications at the carboxylic acid position can lead to compounds with broad-spectrum activity.[9]

Enzyme Inhibitors: FAAH Modulation

The indole-2-carboxamide scaffold is a key structural feature in inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that degrades endocannabinoids like anandamide, terminating their signaling.[11][12] Inhibition of FAAH increases endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the side effects associated with direct cannabinoid receptor agonists.[11][13] The compound JNJ-42165279, a potent and selective FAAH inhibitor that has undergone Phase II clinical trials for anxiety and depressive disorders, features a core structure derived from indole-2-carboxylic acid chemistry.[14][15]

Mechanism of Action: FAAH Inhibition Pathway

The therapeutic strategy of FAAH inhibition relies on modulating the endocannabinoid system (ECS).

-

Anandamide Production: Anandamide (AEA) is an endogenous neurotransmitter synthesized "on-demand" in post-synaptic neurons.

-

FAAH Degradation: After its release and action on cannabinoid receptors (CB1 and CB2), AEA is transported back into the cell and degraded by FAAH into arachidonic acid and ethanolamine.[16]

-

Inhibitor Action: An FAAH inhibitor, often featuring the indole-2-carboxamide scaffold, covalently or non-covalently binds to the active site of the FAAH enzyme.[14][17] This binding prevents FAAH from hydrolyzing anandamide.

-

Therapeutic Effect: The resulting increase in anandamide concentration enhances the activation of CB1 and CB2 receptors, leading to downstream effects such as pain relief (analgesia), reduced anxiety (anxiolysis), and decreased inflammation.[11]

Caption: Mechanism of FAAH inhibition to enhance endocannabinoid signaling.

Conclusion

This compound is a compound of high strategic importance in modern drug discovery. Its utility as a versatile synthetic intermediate has been demonstrated in the creation of potent and selective modulators of key biological targets, including EGFR and FAAH. The continued exploration of this scaffold is likely to yield novel clinical candidates for treating a range of human diseases, from cancer to neurological disorders. This guide provides the foundational technical information to assist researchers in leveraging the potential of this valuable chemical entity.

References

- 1. This compound | 21139-31-1 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C15H10ClNO2 | CID 2764152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 21139-31-1 [m.chemicalbook.com]

- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antimicrobial activity of some 5-substituted-3-phenyl-Nbeta-(substituted-2-oxo-2H-pyrano[2,3-b]quinoline-3-carbonyl)-1H-indole-2-carboxyhydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JNJ-42165279 - Wikipedia [en.wikipedia.org]

- 16. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid (C₁₅H₁₀ClNO₂), a key intermediate in medicinal chemistry.[1] While direct experimental spectra for this specific compound are not publicly available, this document synthesizes predicted data based on the known spectroscopic behavior of analogous indole derivatives.[2][3] The methodologies presented are standardized protocols for the structural elucidation of novel heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar 5-chloro-indole structures and indole-2-carboxylic acids.[2][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the indole N-H, carboxylic acid O-H, and the aromatic protons. The electron-withdrawing nature of the chlorine atom at the C5 position influences the chemical shifts of the protons on the benzene ring of the indole core.[2]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| COOH | > 12.0 | Broad Singlet |

| NH (H1) | ~11.8 | Broad Singlet |

| Phenyl Protons | 7.3 - 7.6 | Multiplet |

| H4 | ~7.8 | Doublet (d) |

| H7 | ~7.5 | Doublet (d) |

| H6 | ~7.2 | Doublet of Doublets (dd) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broadness of the COOH and NH signals is due to proton exchange.

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic system.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165 |

| C2 | ~135 |

| C7a | ~134 |

| Phenyl C (ipso) | ~133 |

| C3a | ~129 |

| Phenyl CHs | 128 - 130 |

| C5 | ~125 |

| C4 | ~123 |

| C6 | ~120 |

| C7 | ~114 |

| C3 | ~110 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad |

| N-H (Indole) | Stretching | ~3300 | Medium, Sharp |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 | Strong, Sharp |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium to Strong |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Strong |

| C-Cl | Stretching | 700-800 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Notes |

| Molecular Ion [M]⁺ | 271/273 | The molecular ion peak will show a characteristic 3:1 intensity ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes. |

| [M-OH]⁺ | 254/256 | Loss of the hydroxyl radical from the carboxylic acid group. |

| [M-COOH]⁺ | 226/228 | Loss of the entire carboxylic acid group (decarboxylation). This is a common fragmentation pathway for carboxylic acids.[6][7] |

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of spectroscopic data for solid organic compounds such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified solid compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition :

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Typical acquisition parameters include a spectral width of 12-16 ppm, a 30-45 degree pulse angle, and a relaxation delay of 1-2 seconds.[8]

-

-

¹³C NMR Acquisition :

-

Use the same sample and spectrometer setup.

-

Employ a standard proton-decoupled pulse program.

-

Set the spectral width to approximately 240 ppm (centered around 110-120 ppm).[2]

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation : Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[9]

-

Film Deposition : Place one or two drops of the resulting solution onto the surface of a single, clean IR-transparent salt plate (e.g., NaCl or KBr).[9]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Data Acquisition :

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty instrument.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

The resulting spectrum should show absorbance peaks corresponding to the functional groups in the molecule.[10]

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction : Introduce a small quantity of the purified solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization : The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.[11]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum. The fragmentation pattern provides valuable information for structural elucidation.[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel indole derivative, a logical process central to drug discovery and development.

References

- 1. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. rsc.org [rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]

The Biological Frontier of 5-Chloro-3-Phenyl-1H-Indole-2-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a chlorine atom at the 5-position and a phenyl group at the 3-position of the indole-2-carboxylic acid core has given rise to a class of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid and its derivatives, with a focus on their anticancer and antimicrobial properties. This document summarizes key quantitative data, details experimental protocols for biological evaluation, and visualizes critical cellular pathways and workflows to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have emerged as potent anticancer agents, primarily through the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the EGFR and BRAF pathways.[1][2]

Quantitative Anticancer Activity Data

The antiproliferative and enzyme inhibitory activities of various 5-chloro-indole-2-carboxylate and related derivatives are summarized below. These tables highlight the structure-activity relationships and the potency of these compounds against various cancer cell lines and molecular targets.

Table 1: Antiproliferative Activity of 5-Chloro-Indole-2-Carboxylate Derivatives against Human Cancer Cell Lines

| Compound ID | R Group | Mean GI₅₀ (nM) | Reference |

| 3a | H | 35 | [3] |

| 3b | p-pyrrolidin-1-yl | 31 | [3] |

| 3e | m-piperidin-1-yl | Not Reported | [2][3] |

| 4a | H | 78 | [3] |

| 4b | p-pyrrolidin-1-yl | 68 | [3] |

| 4c | p-piperidin-1-yl | 72 | [3] |

| 5a | H | 48 | [3] |

| 5b | p-pyrrolidin-1-yl | 62 | [3] |

| 5c | p-piperidin-1-yl | 54 | [3] |

| GI₅₀ is the concentration required to inhibit the growth of treated cells by 50%. |

Table 2: EGFR Kinase Inhibitory Activity of 5-Chloro-Indole-2-Carboxylate Derivatives

| Compound ID | R Group | EGFR IC₅₀ (nM) | EGFRT790M IC₅₀ (nM) | Reference |

| 3a | H | 89 | Not Reported | [2][3] |

| 3b | p-pyrrolidin-1-yl | 74 | Not Reported | [3] |

| 3e | m-piperidin-1-yl | 68 | Not Reported | [2][3] |

| 5f | p-2-methyl pyrrolidin-1-yl | Not Reported | 9.5 ± 2 | [4] |

| 5g | Not Specified | Not Reported | 11.9 ± 3 | [4] |

| Erlotinib (control) | - | 80 | Not Reported | [2][3] |

| Osimertinib (control) | - | Not Reported | 8 ± 2 | [4] |

| IC₅₀ is the half-maximal inhibitory concentration. |

Signaling Pathway Inhibition

The primary mechanism of anticancer action for many of these derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and downstream components of the RAS/RAF/MEK/ERK and PI3K/AKT signaling pathways.[5][6] These pathways are crucial for cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of many cancers.[7][8]

Caption: Simplified EGFR signaling pathway and points of inhibition.

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have demonstrated promising activity against a range of microbial pathogens. This includes activity against Gram-positive and Gram-negative bacteria, as well as some fungal species.[9][10][11]

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various microorganisms.

Table 3: Minimum Inhibitory Concentration (MIC) of 5-Chloro-Indole Derivatives against Microbial Strains

| Compound ID | Organism | MIC (µg/mL) | Reference |

| 4f | Mycobacterium tuberculosis | 10.21 ± 0.80 | [9] |

| 14i | Klebsiella pneumoniae | 0.12 - 6.25 | [12] |

| 14j | Escherichia coli | 0.12 - 6.25 | [12] |

| 14k | Klebsiella pneumoniae | 0.12 - 6.25 | [12] |

| 6e-h | Not Specified | 50 | [13] |

| MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. |

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the evaluation of the biological activity of novel compounds. The following sections detail the methodologies for the key assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[14]

Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.[9]

-

Compound Treatment: Cells are treated with serial dilutions of the 5-chloro-indole derivatives and incubated for a specified period (e.g., 48-72 hours).[9]

-

MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 2-4 hours at 37°C.[15]

-

Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[14][15]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[14]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ or GI₅₀ values are determined from the dose-response curves.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[16][17]

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of the 5-chloro-indole derivative is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard) is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial or fungal suspension.[1]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.[1]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Caption: Workflow for the broth microdilution MIC test.

Conclusion

This compound derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their ability to effectively inhibit key signaling pathways like EGFR/BRAF underscores their promise as anticancer agents. Furthermore, their demonstrated antimicrobial activity warrants further investigation in the search for new antibiotics. The synthetic accessibility of this indole scaffold allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutics.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. benchchem.com [benchchem.com]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial activity of some 5-substituted-3-phenyl-Nbeta-(substituted-2-oxo-2H-pyrano[2,3-b]quinoline-3-carbonyl)-1H-indole-2-carboxyhydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Therapeutic Potential of 5-Chloro-3-Phenyl-1H-Indole-2-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The compound 5-chloro-3-phenyl-1H-indole-2-carboxylic acid serves as a versatile scaffold in medicinal chemistry, forming the foundation for a variety of derivatives with significant therapeutic potential. While the parent compound is primarily a synthetic intermediate, its derivatives have been shown to target a range of biological molecules implicated in cancer, inflammatory disorders, and infectious diseases. This technical guide provides an in-depth overview of the key therapeutic targets of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Dual Inhibition of EGFR and BRAF Pathways in Cancer

A significant area of research has focused on the development of derivatives of this compound as potent inhibitors of key kinases in oncogenic signaling pathways, particularly the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase. Mutations in these kinases are well-established drivers of various cancers.

Signaling Pathway Overview

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway, often through mutations in upstream receptors like EGFR or key kinases like BRAF, is a hallmark of many cancers. Derivatives of the this compound scaffold have been designed to interrupt this signaling cascade at the level of EGFR and BRAF.

Quantitative Data: Antiproliferative and Kinase Inhibitory Activities

Recent studies have synthesized and evaluated a series of 5-chloro-indole-2-carboxylate derivatives for their antiproliferative activity against various cancer cell lines and their direct inhibitory effect on EGFR and BRAF kinases.[1] The data for the most potent of these derivatives are summarized below.

| Compound | Target Cancer Cell Line | GI₅₀ (nM)[1] | Target Kinase | IC₅₀ (nM)[1] |

| 3a | Pancreatic Cancer | 29 | EGFR | 89 |

| BRAF V600E | 45 | |||

| 3b | Pancreatic Cancer | 35 | EGFR | 75 |

| BRAF V600E | 38 | |||

| 3e | Pancreatic Cancer | 32 | EGFR | 68 |

| BRAF V600E | 32 | |||

| Erlotinib | (Reference) | - | EGFR | 80 |

| Vemurafenib | (Reference) | - | BRAF V600E | - |

Experimental Protocols

The following are representative protocols for the key experiments used to evaluate the therapeutic potential of these indole derivatives.

The synthesis of the target compounds involves a multi-step process, beginning with the reductive amination of a 5-chloro-3-formyl indole-2-carboxylate precursor.[2]

Protocol:

-

Reductive Amination: 5-chloro-3-formyl indole-2-carboxylate (1) is reacted with various amines (2a-e) in ethanol. The resulting intermediate imine is then reduced with sodium borohydride (NaBH₄) to yield the corresponding secondary amines (3a-e).[2]

-

Saponification: The ester group of the secondary amines is hydrolyzed using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water to afford the carboxylic acids (4a-c).[2]

-

Intramolecular Coupling: The carboxylic acids can be further cyclized using a coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of N,N-Diisopropylethylamine (DIPEA) in dimethylformamide (DMF) to yield pyrrolo[3,4-b]indol-3-ones (5a-c).[2]

The inhibitory activity of the synthesized compounds against EGFR and BRAF V600E is determined using a luminescent kinase assay, which measures the amount of ATP consumed during the phosphorylation reaction.

Materials:

-

Recombinant human EGFR (T790M) or BRAF (V600E) enzyme.

-

Kinase substrate (e.g., a generic tyrosine kinase substrate for EGFR, inactive MEK1 for BRAF).

-

ATP.

-

Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.4, 100mM MgCl₂, 0.5mg/ml BSA, 250µM DTT).

-

Test compounds dissolved in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

White, opaque 96-well or 384-well plates.

-

Luminometer.

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

Reaction Setup: In a multi-well plate, add the test compound dilutions, the kinase enzyme, and the kinase substrate.

-

Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

-

Termination and ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

The antiproliferative effects of the compounds on cancer cells are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., pancreatic cancer cell line).

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

Test compounds dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., SDS-HCl solution).

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of the MTT stock solution to each well and incubate at 37°C for 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Other Potential Therapeutic Targets

Derivatives of this compound have also been investigated for their activity against other therapeutic targets, highlighting the broad applicability of this chemical scaffold.

-

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): Certain indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and TDO, which are key enzymes in tryptophan metabolism and are considered promising targets for cancer immunotherapy.

-

HIV-1 Integrase: Novel derivatives have been shown to inhibit the strand transfer activity of HIV-1 integrase, an essential enzyme for viral replication. This suggests a potential role for these compounds in the development of new antiretroviral therapies.

-

Anti-Trypanosoma cruzi Activity: The 1H-indole-2-carboxamide scaffold has been optimized for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

-

Cysteinyl Leukotriene Receptor 1 (CysLT1): A derivative has been identified as a highly potent and selective antagonist of CysLT1, a receptor involved in inflammatory conditions such as asthma.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, enabling the development of potent and selective modulators of various therapeutic targets. The most extensively studied application to date is in oncology, with derivatives showing promising dual inhibitory activity against EGFR and BRAF kinases. The versatility of this scaffold, however, is evident from the diverse range of other targets that have been successfully modulated by its derivatives. Further exploration and optimization of this chemical class hold significant promise for the discovery of new therapeutic agents for a variety of diseases.

References

The Versatile Building Block: A Technical Guide to 5-chloro-3-phenyl-1H-indole-2-carboxylic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features make it a valuable precursor for the development of a wide range of biologically active compounds, particularly in the realm of oncology and central nervous system disorders.[1][2]

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value |

| CAS Number | 21139-31-1[3][4][5] |

| Molecular Formula | C₁₅H₁₀ClNO₂[1][3][4] |

| Molecular Weight | 271.70 g/mol [1][3][4] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Synthesis of this compound

The synthesis of this important indole derivative can be achieved through a multi-step process, most commonly involving a Fischer indole synthesis followed by hydrolysis. A reliable route starts from 2-amino-5-chlorobenzophenone.

Experimental Protocol: Synthesis of Ethyl 5-chloro-3-phenylindole-2-carboxylate

This procedure is adapted from a well-established method for the synthesis of related indole-2-carboxylates and serves as the precursor to the target carboxylic acid.[6]

Step 1: Synthesis of N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester

-

In a two-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve 2-amino-5-chlorobenzophenone (60 mmol) in dichloromethane (100 mL) and pyridine (20 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of ethyl oxalyl chloride (70.3 mmol) in dichloromethane (20 mL) dropwise over 45 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.

-

Slowly add a saturated aqueous solution of sodium bicarbonate (40 mL) and stir for 1.5 hours until gas evolution ceases.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic phases, wash with water (50 mL), dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester is used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-chloro-3-phenylindole-2-carboxylate

-

In a dry, two-necked, round-bottomed flask under an argon atmosphere, combine N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester (40 mmol), titanium(III) chloride (80 mmol), and zinc dust (160 mmol).

-

Add anhydrous ethylene glycol dimethyl ether (DME) (250 mL).

-

Heat the mixture to reflux and maintain for 3 hours with vigorous stirring.

-

Cool the reaction mixture to room temperature and filter through a pad of silica gel, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from toluene to afford ethyl 5-chloro-3-phenylindole-2-carboxylate as pale-yellow needles.

Experimental Protocol: Hydrolysis to this compound

-

Dissolve ethyl 5-chloro-3-phenylindole-2-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify with a 1 M solution of hydrochloric acid until a precipitate is formed.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole and phenyl rings, a broad singlet for the N-H proton of the indole, and a downfield signal for the carboxylic acid proton. The protons on the chlorinated benzene ring of the indole will exhibit splitting patterns consistent with their substitution.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, as well as for the carbons of the indole and phenyl rings. The carbon atom attached to the chlorine will show a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and O-H stretching of the indole and carboxylic acid groups, respectively. A strong carbonyl (C=O) stretching vibration from the carboxylic acid will also be prominent.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (271.70 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Applications in Organic Synthesis and Drug Discovery

This compound is a versatile intermediate for the synthesis of a variety of more complex molecules, particularly those with therapeutic potential.

Synthesis of Carboxamide Derivatives

The carboxylic acid functionality can be readily converted to carboxamides, which are common pharmacophores in drug candidates.

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction by diluting with an organic solvent, washing with aqueous solutions to remove excess reagents and byproducts, drying the organic layer, and concentrating under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Role in Anticancer Drug Development

Derivatives of 5-chloro-indole have shown significant promise as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.[1][7][8]

Several 5-chloro-indole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase signaling pathways.[1][9][10] These pathways are frequently overactive in various cancers, leading to uncontrolled cell division. By blocking the ATP-binding site of these kinases, the 5-chloro-indole derivatives can inhibit downstream signaling, leading to apoptosis (programmed cell death) and a reduction in tumor growth.[1]

The WNT signaling pathway is another critical regulator of cell fate and is often dysregulated in cancer. Some 5-chloro-indole derivatives have been shown to modulate this pathway by inhibiting key protein-protein interactions.[1][11]

Quantitative Biological Activity Data

The following table summarizes the reported in vitro activity of some 5-chloro-indole derivatives against various cancer cell lines and protein kinases.

| Compound ID | Target Kinase(s) | Target Cell Line(s) | IC₅₀ (nM) | GI₅₀ (nM) | Reference(s) |

| Derivative 1 | EGFR, BRAFV600E | Multiple Cancer Lines | 68 (EGFR) | 29 - 78 | [9] |

| Derivative 2 | EGFRT790M | - | Selective (8-fold vs WT) | - | [9] |

| Derivative 3 | EGFRWT, EGFRT790M | Multiple Cancer Lines | 68-85 (WT), 9.5 (T790M) | 29 | [9] |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse libraries of compounds. The demonstrated potent biological activity of its derivatives, particularly in the field of anticancer research, underscores the importance of this scaffold in modern drug discovery and development. This guide provides a solid foundation for researchers looking to utilize this powerful intermediate in their synthetic and medicinal chemistry endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. This compound | C15H10ClNO2 | CID 2764152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 21139-31-1 [chemicalbook.com]

- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 7. benchchem.com [benchchem.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-chloro-3-phenyl-1H-indole-2-carboxylic acid: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-chloro-3-phenyl-1H-indole-2-carboxylic acid is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential.[1] This technical guide provides a comprehensive overview of its discovery, detailed synthetic methodologies, and its role as a scaffold in the development of novel therapeutic agents, particularly in oncology. The document elucidates its mechanism of action, focusing on its role as an inhibitor of key signaling pathways implicated in cancer progression.

Discovery and History

The precise historical timeline for the initial synthesis of this compound is not extensively documented in readily available literature. However, the synthesis of analogous indole-2-carboxylic acid derivatives dates back to the early 20th century. A notable early work in this area is the Fischer indole synthesis, a versatile method for synthesizing indoles from arylhydrazines and carbonyl compounds. While not the specific synthesis of the title compound, a 1922 paper by Friedländer and Kunz described a multi-step procedure for a similar compound, 3-hydroxy-1-phenyl-1H-indole-2-carboxylic acid methyl ester, which laid the groundwork for future indole syntheses.[2] The development of more complex derivatives, including this compound, likely emerged from the expansion of these foundational synthetic methods in the pursuit of novel pharmaceutical agents. In recent years, its significance has grown as a key building block in the creation of targeted cancer therapies.

Synthetic Methodologies

The synthesis of this compound and its esters can be achieved through several routes. A widely utilized and well-documented method involves a reductive cyclization of an N-acylated aminobenzophenone derivative, a variant of the McMurry reaction.

Synthesis of Ethyl 5-chloro-3-phenylindole-2-carboxylate

A common precursor to the carboxylic acid is its ethyl ester. The following two-step protocol, based on the procedure by Fürstner et al., provides a reliable method for its synthesis.[3]

Experimental Protocol:

Step A: Preparation of N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester

-

A 500 mL two-necked, round-bottomed flask equipped with a magnetic stirrer, argon inlet, and a dropping funnel is charged with 2-amino-5-chlorobenzophenone (13.9 g, 60 mmol), dichloromethane (100 mL), and pyridine (20 mL).[3]

-

The flask is cooled to 0°C in an ice bath.[3]

-

A solution of ethyl oxalyl chloride (9.6 g, 70.3 mmol) in dichloromethane (20 mL) is added dropwise over 45 minutes.[3]

-

The resulting suspension is stirred for an additional 1.5 hours at room temperature.[3]

-

A saturated aqueous solution of sodium bicarbonate (40 mL) is added dropwise, and the biphasic mixture is stirred for 1.5 hours until gas evolution ceases.[3]

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).[3]

-

The combined organic phases are washed with water (50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed by rotary evaporation.[3]

-

Residual pyridine is removed by azeotropic distillation with toluene (3 x 100 mL) under reduced pressure to yield N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester, which is used in the next step without further purification.[3]

Step B: Reductive Cyclization to Ethyl 5-chloro-3-phenylindole-2-carboxylate

-

An oven-dried, 500 mL two-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and argon inlet is charged with N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester (13.27 g, 40 mmol), titanium(III) chloride (TiCl₃) (12.34 g, 80 mmol), and zinc dust (10.45 g, 160 mmol).[3]

-

Anhydrous ethylene glycol dimethyl ether (DME) (250 mL) is added, and the suspension is heated at reflux for 2 hours with vigorous stirring. A color change from violet to blue to black is observed.[3]

-

After cooling to room temperature, the mixture is filtered through a short pad of silica gel on a sintered glass funnel.[3]

-

The inorganic residues are washed thoroughly with ethyl acetate (5 x 50 mL).[3]

-

The combined filtrates are concentrated under reduced pressure.[3]

-

The crude product is purified by refluxing in toluene (120 mL). The hot solution is decanted from any oily residues.[4]

-

The product crystallizes upon cooling to room temperature. The pale-yellow needles are collected by filtration, washed with cold hexane (3 x 10 mL), and dried under reduced pressure to afford ethyl 5-chloro-3-phenylindole-2-carboxylate.[3][4]

Hydrolysis to this compound

The final carboxylic acid can be obtained by the hydrolysis of the corresponding ethyl ester.

Experimental Protocol:

-

To a solution of ethyl 5-chloro-3-phenylindole-2-carboxylate in a suitable solvent such as ethanol, an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) is added.

-

The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure.

-

The aqueous residue is diluted with water and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried to yield this compound.

Biological Activity and Mechanism of Action

Derivatives of this compound have been extensively investigated for their potential as therapeutic agents, particularly in the field of oncology. These compounds have been shown to exert their effects through the modulation of key cellular signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

Several studies have highlighted the role of 5-chloro-indole-2-carboxamide derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5][6] Overexpression or mutation of EGFR is a common driver in various cancers, making it a prime target for therapeutic intervention.[7][8] These indole derivatives act as tyrosine kinase inhibitors (TKIs), binding to the ATP-binding site of the EGFR kinase domain and thereby blocking its downstream signaling cascade. This inhibition ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis.[6]

References

- 1. This compound [myskinrecipes.com]

- 2. prepchem.com [prepchem.com]

- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 4. Preparation of Ethyl 5-chloro-3-phenylindole-2-carboxylate - Chempedia - LookChem [lookchem.com]

- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 6. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of 5-Chloro-3-phenyl-1H-indole-2-carboxylic Acid Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its halogenated derivatives, the 5-chloro-3-phenyl-1H-indole-2-carboxylic acid core has emerged as a particularly promising pharmacophore, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their therapeutic potential.

Therapeutic Applications and Biological Activities

Derivatives of this compound have been investigated for a range of therapeutic applications, primarily driven by their ability to modulate key biological targets. These compounds have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3]

Anticancer Activity

A significant body of research has focused on the development of these indole derivatives as potent anticancer agents.[1][3] Notably, they have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[4][5] Some derivatives have shown potent inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M), which is associated with acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).[4][5]

The antiproliferative effects of these compounds have been demonstrated across various cancer cell lines, with some derivatives exhibiting GI50 values in the nanomolar range.[4] Mechanistic studies have shown that these compounds can induce apoptosis, as evidenced by the activation of caspase-3.[4]

Antimicrobial Activity

Certain derivatives of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against various bacterial and fungal strains.[2] The unique structural features of the indole core combined with the azide functionality contribute to their antimicrobial potential.

Other Therapeutic Targets

Beyond cancer and infectious diseases, derivatives of this scaffold have been explored as antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, suggesting potential applications in inflammatory conditions such as asthma.[6] Additionally, structure-activity relationship (SAR) studies have been conducted to develop allosteric modulators of the cannabinoid 1 (CB1) receptor.[7]

Synthesis Strategies

Several synthetic routes have been developed for the preparation of this compound and its derivatives. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Common strategies include the McMurry coupling, condensation and reduction reactions, and the Friedel-Crafts acylation route.[8]

A general and versatile approach to synthesize various amide derivatives involves the initial synthesis of the core carboxylic acid, followed by coupling with a diverse range of amines.[4][5][7]

Quantitative Data Summary

The following tables summarize the quantitative biological data for key derivatives of this compound.

Table 1: Anticancer Activity of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides [4]